(R)-3,4-Dcpg

Beschreibung

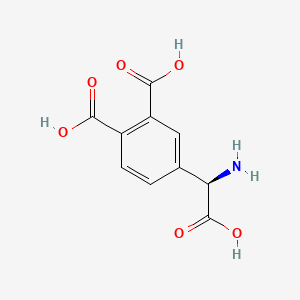

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(R)-amino(carboxy)methyl]phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVMOGKBEVRBPP-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](C(=O)O)N)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424986 | |

| Record name | 4-[(R)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201730-10-1 | |

| Record name | 4-[(R)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Neuropharmacological Profile of (R)-3,4-Dicarboxyphenylglycine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG) is a notable chemical entity within the field of neuroscience, primarily recognized for its role as an antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document provides a comprehensive technical guide to the function, pharmacology, and experimental evaluation of (R)-3,4-DCPG. It is crucial to distinguish the activity of the (R)-enantiomer from its stereoisomer, (S)-3,4-DCPG, which is a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8)[1][2]. The racemic mixture, (RS)-3,4-DCPG, consequently exhibits a mixed pharmacological profile, with the (R)-isomer driving AMPA receptor antagonism and the (S)-isomer mediating mGluR8 agonism[3].

Core Function: AMPA Receptor Antagonism

(R)-3,4-DCPG functions as a competitive antagonist at ionotropic AMPA receptors, which mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS). By binding to the AMPA receptor, (R)-3,4-DCPG prevents the endogenous ligand, glutamate, from activating the receptor's associated ion channel. This action inhibits the influx of sodium and, in the case of calcium-permeable AMPA receptors, calcium ions into the postsynaptic neuron, thereby reducing neuronal depolarization and dampening excitatory signaling.

The selectivity of (R)-3,4-DCPG is a key aspect of its pharmacological profile. It demonstrates significant antagonism at AMPA receptors with weaker activity at N-methyl-D-aspartate (NMDA) receptors and negligible effects at kainate receptors, another subtype of ionotropic glutamate receptors. This selectivity allows for the specific investigation of AMPA receptor-mediated processes in neuronal circuits.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for (R)-3,4-DCPG and its S-enantiomer for comparative purposes.

| Ligand | Target Receptor | Action | Apparent Dissociation Constant (Kd) | Reference |

| (R)-3,4-DCPG | AMPA | Antagonist | 77 µM | |

| NMDA | Antagonist | 472 µM (for (RS)-3,4-DCPG) | ||

| Kainate | No significant antagonism | > 3 mM |

| Ligand | Target Receptor | Action | EC50/IC50 | Reference |

| (S)-3,4-DCPG | mGluR8a | Agonist | 31 nM | |

| mGluR1-7 | Weak agonist/antagonist | > 3.5 µM |

Signaling Pathways

The primary signaling pathway affected by (R)-3,4-DCPG is the direct modulation of ion flux through the AMPA receptor channel. By blocking this channel, (R)-3,4-DCPG prevents the rapid depolarization of the postsynaptic membrane. Downstream of this immediate effect, AMPA receptor antagonism can influence a multitude of intracellular signaling cascades. For instance, inhibition of AMPA receptors has been shown to suppress the extracellular signal-regulated kinase (ERK1/2) pathway, a critical cascade involved in cell proliferation and differentiation.

Experimental Protocols

The investigation of (R)-3,4-DCPG's function relies on a variety of established neuroscience techniques. Below are detailed methodologies for key experimental approaches.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique is used to measure the ion currents flowing through AMPA receptors in individual neurons and how they are affected by (R)-3,4-DCPG.

Methodology:

-

Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat).

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 glucose, and 2 CaCl2.

-

Cut coronal or sagittal slices (e.g., 300 µm thick) of the brain region of interest (e.g., hippocampus or cortex) using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Recording:

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Identify neurons for recording using differential interference contrast (DIC) optics.

-

Prepare patch pipettes (3-5 MΩ resistance) from borosilicate glass and fill with an internal solution containing (in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 EGTA, 5 Mg-ATP, and 0.5 Na-GTP, adjusted to pH 7.2-7.3.

-

Establish a whole-cell patch-clamp configuration on the selected neuron.

-

Clamp the neuron's membrane potential at -70 mV to primarily record AMPA receptor-mediated currents.

-

Evoke excitatory postsynaptic currents (EPSCs) by placing a stimulating electrode near the patched neuron.

-

After establishing a stable baseline of EPSCs, bath-apply (R)-3,4-DCPG at various concentrations to determine its effect on the amplitude and kinetics of the AMPA receptor-mediated EPSCs.

-

Calcium Imaging

This method allows for the visualization of changes in intracellular calcium concentration in response to neuronal activity and the effect of (R)-3,4-DCPG.

Methodology:

-

Cell Culture and Dye Loading:

-

Plate primary neurons or neuronal cell lines on glass-bottom dishes.

-

After a desired time in culture, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

-

Wash the cells with a physiological saline solution (e.g., Hanks' Balanced Salt Solution) to remove excess dye.

-

-

Imaging:

-

Mount the dish on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Acquire a baseline fluorescence signal from the cells.

-

Stimulate the cells with an AMPA receptor agonist (e.g., glutamate or AMPA) to induce calcium influx.

-

After recording the agonist-induced response, wash the cells and then pre-incubate with (R)-3,4-DCPG for a defined period.

-

Re-stimulate the cells with the AMPA receptor agonist in the presence of (R)-3,4-DCPG.

-

Record the fluorescence changes and analyze the data to determine the extent to which (R)-3,4-DCPG inhibits the agonist-induced calcium influx.

-

In Vivo Behavioral Assays

To understand the physiological and behavioral consequences of AMPA receptor antagonism by (R)-3,4-DCPG, various animal models can be employed.

Example: Anticonvulsant Activity Assessment

Methodology:

-

Animal Model: Use a susceptible mouse strain for seizures, such as DBA/2 mice.

-

Drug Administration: Administer (R)-3,4-DCPG via intraperitoneal (i.p.) injection at various doses. A vehicle control group should also be included.

-

Seizure Induction: After a set pre-treatment time (e.g., 30 minutes), induce seizures using a standardized method, such as:

-

Maximal Electroshock Seizure (MES) Test: Deliver a brief electrical stimulus through corneal or ear-clip electrodes.

-

Pentylenetetrazol (PTZ) Test: Administer a convulsant dose of PTZ.

-

-

Behavioral Observation: Observe the animals for the presence and severity of seizures. Key parameters to measure include the latency to seizure onset, the duration of seizures, and the percentage of animals protected from seizures.

-

Data Analysis: Compare the seizure parameters between the (R)-3,4-DCPG-treated groups and the vehicle control group to determine the anticonvulsant efficacy of the compound.

Conclusion

(R)-3,4-DCPG serves as a valuable pharmacological tool for the investigation of AMPA receptor function in the CNS. Its selectivity for AMPA receptors over other ionotropic glutamate receptors allows for the specific dissection of AMPA-mediated synaptic transmission and plasticity. The experimental protocols outlined in this guide provide a framework for researchers to further explore the neuropharmacological properties of (R)-3,4-DCPG and its potential as a modulator of excitatory neurotransmission in both physiological and pathological contexts.

References

- 1. (S)-3,4-DCPG, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of (RS)-3,4-DCPG, a mixed AMPA antagonist/mGluR8 agonist, on aggressive behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG): A Selective AMPA Receptor Antagonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG) is a selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system. This document provides a comprehensive technical overview of (R)-3,4-DCPG, detailing its mechanism of action, selectivity profile, and the experimental methodologies used for its characterization. The information presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on the modulation of glutamatergic signaling.

Introduction

The AMPA receptor, a subtype of ionotropic glutamate receptors, is integral to synaptic plasticity, learning, and memory. Its dysregulation has been implicated in various neurological and psychiatric disorders, making it a significant target for therapeutic intervention. Selective antagonists of the AMPA receptor are valuable tools for dissecting the physiological and pathological roles of this receptor and hold potential as therapeutic agents for conditions characterized by excessive glutamatergic activity, such as epilepsy and neurodegenerative diseases.

(R)-3,4-DCPG has been identified as a selective antagonist at AMPA receptors. Its antagonist activity is stereospecific, with the (R)-enantiomer being active at AMPA receptors, while the (S)-enantiomer is a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8). This stereoselectivity underscores the distinct pharmacological profiles of the enantiomers and highlights the importance of chiral purity in pharmacological studies.

This guide summarizes the available quantitative data on the antagonist activity of (R)-3,4-DCPG, provides detailed representative experimental protocols for its characterization, and illustrates relevant signaling pathways and experimental workflows.

Data Presentation

The antagonist activity of (R)-3,4-DCPG at ionotropic glutamate receptors has been quantitatively assessed. The following tables summarize the available data on its binding affinity and selectivity.

Table 1: Antagonist Activity of (R)-3,4-DCPG at Ionotropic Glutamate Receptors

| Receptor | Apparent Dissociation Constant (Kd) | Reference |

| AMPA Receptor | 77 µM | [1] |

| Kainate Receptor | > 3 mM | [1] |

| NMDA Receptor | Active as an antagonist | [1] |

Mechanism of Action

(R)-3,4-DCPG acts as a competitive antagonist at the AMPA receptor. It binds to the glutamate binding site on the receptor, thereby preventing the binding of the endogenous agonist, glutamate. This inhibition of glutamate binding prevents the conformational change required for ion channel opening, thus blocking the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron. The result is a reduction in excitatory postsynaptic potentials (EPSPs) and a dampening of excitatory neurotransmission.

Downstream Signaling Pathways

By blocking AMPA receptor activation, (R)-3,4-DCPG can modulate various downstream signaling cascades. One of the key pathways affected is the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway. Inhibition of AMPA receptor activity can lead to a reduction in the phosphorylation of ERK, which in turn can affect the phosphorylation of downstream targets such as the cAMP response element-binding protein (CREB). This can ultimately influence gene expression and cellular processes related to synaptic plasticity and cell survival.[2][3]

Figure 1: Simplified signaling pathway illustrating the effect of (R)-3,4-DCPG on the ERK/MAPK pathway.

Experimental Protocols

The following sections provide detailed, representative protocols for the characterization of (R)-3,4-DCPG as an AMPA receptor antagonist. These are intended as examples of standard methodologies in the field.

Synthesis of (R)-3,4-Dicarboxyphenylglycine

Workflow for Enantioselective Synthesis:

Figure 2: General workflow for the enantioselective synthesis of (R)-3,4-DCPG.

Representative Protocol:

-

Protection of Carboxylic Acid Groups: The starting material, 3,4-dicarboxyphenylacetic acid, is first protected, for example, by esterification to form the corresponding dimethyl or diethyl esters.

-

Introduction of a Chiral Auxiliary: A chiral auxiliary, such as (S)-(-)-α-methylbenzylamine, is reacted with the protected starting material to form a diastereomeric mixture of amides.

-

Diastereoselective Alkylation: The amide is then subjected to a diastereoselective alkylation or amination at the α-carbon.

-

Separation of Diastereomers: The resulting diastereomers are separated using chromatographic techniques, such as column chromatography.

-

Deprotection and Hydrolysis: The separated diastereomer is then subjected to deprotection of the carboxylic acid groups and hydrolysis of the amide bond to yield the enantiomerically pure (R)-3,4-DCPG.

-

Purification and Characterization: The final product is purified by recrystallization or chromatography and its structure and enantiomeric purity are confirmed by NMR, mass spectrometry, and chiral HPLC.

In Vitro Characterization

This assay is used to determine the binding affinity (Ki) of (R)-3,4-DCPG for the AMPA receptor.

Workflow for Radioligand Binding Assay:

Figure 3: Experimental workflow for a competitive radioligand binding assay.

Representative Protocol:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing AMPA receptors (e.g., rat cortical neurons or HEK293 cells transfected with specific AMPA receptor subunits).

-

Assay Buffer: A suitable assay buffer is prepared (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled AMPA receptor antagonist (e.g., [3H]AMPA) and varying concentrations of (R)-3,4-DCPG.

-

Equilibration: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 4°C).

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to generate a competition curve, from which the IC50 (the concentration of (R)-3,4-DCPG that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

This technique is used to directly measure the effect of (R)-3,4-DCPG on AMPA receptor-mediated currents in living cells.

Representative Protocol:

-

Cell Culture: Cells expressing AMPA receptors (e.g., cultured hippocampal neurons or HEK293 cells transfected with specific AMPA receptor subunits) are grown on coverslips.

-

Recording Setup: The coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.

-

Pipette Preparation: A glass micropipette with a fine tip is filled with an internal solution and mounted on a micromanipulator.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed.

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.

-

Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV), and AMPA receptor-mediated currents are evoked by the application of glutamate or an AMPA receptor agonist.

-

Drug Application: (R)-3,4-DCPG is applied to the cell at various concentrations, and the resulting inhibition of the AMPA receptor-mediated current is measured.

-

Data Analysis: The concentration-response curve for (R)-3,4-DCPG is plotted to determine its IC50 value.

In Vivo Characterization

In vivo studies are essential to evaluate the physiological effects of (R)-3,4-DCPG in a whole-organism context.

Representative Protocol: In Vivo Electrophysiology in Rodent Models

-

Animal Preparation: A rodent (e.g., rat or mouse) is anesthetized and placed in a stereotaxic frame.

-

Surgical Procedure: A craniotomy is performed to expose the brain region of interest (e.g., the hippocampus).

-

Electrode Implantation: A recording electrode is lowered into the target brain region to record neuronal activity.

-

Drug Administration: (R)-3,4-DCPG is administered systemically (e.g., via intraperitoneal injection) or locally (e.g., via microinjection into the brain).

-

Stimulation and Recording: Synaptic responses are evoked by stimulating afferent pathways, and the effect of (R)-3,4-DCPG on the evoked field excitatory postsynaptic potentials (fEPSPs) is recorded.

-

Data Analysis: The amplitude and slope of the fEPSPs are analyzed to quantify the inhibitory effect of (R)-3,4-DCPG on synaptic transmission.

Selectivity Profile

The selectivity of an AMPA receptor antagonist is crucial for its utility as a research tool and its potential as a therapeutic agent. (R)-3,4-DCPG has been shown to be selective for AMPA receptors over kainate receptors. It also exhibits antagonist activity at NMDA receptors, although the relative potency compared to its AMPA receptor antagonism requires further detailed characterization.

Logical Diagram of Selectivity Assessment:

Figure 4: Logical workflow for determining the selectivity profile of an AMPA receptor antagonist.

Therapeutic Potential

Selective AMPA receptor antagonists have therapeutic potential in a range of neurological disorders characterized by excessive glutamatergic signaling. These include:

-

Epilepsy: By reducing excessive excitatory neurotransmission, AMPA receptor antagonists can help to control seizures.

-

Neurodegenerative Diseases: In conditions such as Alzheimer's disease and Parkinson's disease, excitotoxicity mediated by glutamate receptors is thought to contribute to neuronal cell death. AMPA receptor antagonists may offer neuroprotective effects.

-

Ischemic Stroke: Following a stroke, excessive glutamate release can lead to excitotoxic neuronal damage. AMPA receptor antagonists could potentially limit this damage.

-

Pain: AMPA receptors are involved in the transmission of pain signals in the spinal cord, and their antagonism may provide analgesic effects.

Further research is needed to fully elucidate the therapeutic potential of (R)-3,4-DCPG and other selective AMPA receptor antagonists.

Conclusion

(R)-3,4-DCPG is a valuable pharmacological tool for studying the role of AMPA receptors in the central nervous system. Its stereospecific and selective antagonist activity makes it a useful probe for dissecting the complexities of glutamatergic neurotransmission. The methodologies outlined in this guide provide a framework for the further characterization of (R)-3,4-DCPG and the development of novel AMPA receptor modulators with therapeutic potential. As our understanding of the intricate roles of AMPA receptor subtypes in health and disease continues to grow, so too will the importance of selective antagonists like (R)-3,4-DCPG in advancing neuroscience research and drug discovery.

References

Pharmacological Profile of (R)-3,4-Dicarboxyphenylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG) is a selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system. This document provides a comprehensive overview of the pharmacological properties of (R)-3,4-DCPG, including its receptor binding profile, functional antagonist activity, and in vivo effects. Detailed experimental methodologies for key assays are presented to facilitate the replication and extension of these findings. Furthermore, signaling pathways associated with AMPA receptor antagonism and relevant experimental workflows are visualized to provide a clear conceptual framework for understanding the mechanism of action of (R)-3,4-DCPG.

Introduction

The 3,4-dicarboxyphenylglycines are a class of phenylglycine derivatives with notable activity at glutamate receptors. While the (S)-enantiomer is a potent and selective agonist for the metabotropic glutamate receptor 8 (mGlu8), the (R)-enantiomer, (R)-3,4-Dicarboxyphenylglycine, demonstrates selective antagonist activity at ionotropic AMPA receptors.[1][2] This stereospecificity highlights the distinct pharmacological profiles of the enantiomers and underscores the importance of (R)-3,4-DCPG as a tool for probing the physiological and pathological roles of AMPA receptors. Its demonstrated anticonvulsant properties in animal models suggest its potential as a lead compound for the development of novel therapeutics for neurological disorders characterized by excessive glutamatergic signaling, such as epilepsy.[3]

Quantitative Pharmacological Data

The following tables summarize the known quantitative pharmacological data for (R)-3,4-Dicarboxyphenylglycine.

Table 1: Receptor Binding and Functional Antagonism

| Parameter | Receptor | Species | Preparation | Value | Reference |

| Apparent Kd | AMPA | Rat | Neonatal Spinal Cord Motoneurones | 77 µM | [1] |

| Antagonist Activity | NMDA | Rat | Neonatal Spinal Cord Motoneurones | Weak Antagonism | |

| Antagonist Activity | Kainate | Rat | Neonatal Spinal Cord Motoneurones | Little to no activity |

Table 2: In Vivo Efficacy

| Assay | Species | Administration | ED₅₀ | Reference |

| Sound-induced seizures | DBA/2 Mice | i.c.v. | 0.38 nmol |

Experimental Protocols

Electrophysiological Characterization of AMPA Receptor Antagonism in Neonatal Rat Spinal Cord

This protocol is based on the methodology described by Thomas et al. (1997) for the functional characterization of (R)-3,4-DCPG.

Objective: To determine the functional antagonist activity of (R)-3,4-DCPG at AMPA receptors in a native neuronal preparation.

3.1.1. Preparation of the Neonatal Rat Spinal Cord

-

Isolate the spinal cord from neonatal (0-4 days old) Wistar rats.

-

Place the isolated spinal cord in a bath of artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O₂ / 5% CO₂ at room temperature. The aCSF composition should be (in mM): NaCl 127, KCl 1.9, KH₂PO₄ 1.2, CaCl₂ 2.4, MgSO₄ 1.3, NaHCO₃ 26, D-glucose 10.

-

Secure the spinal cord in a recording chamber with the ventral side up.

3.1.2. Electrophysiological Recording

-

Use suction electrodes to record from a ventral root (e.g., L4 or L5) and to stimulate a corresponding dorsal root.

-

Evoke a monosynaptic reflex by applying a single electrical stimulus to the dorsal root.

-

Record the resulting ventral root potential using a differential amplifier.

-

Establish a stable baseline response to a submaximal concentration of the AMPA receptor agonist, AMPA (e.g., 10 µM).

-

Bath-apply increasing concentrations of (R)-3,4-DCPG and record the inhibition of the AMPA-evoked depolarization.

3.1.3. Data Analysis

-

Measure the amplitude of the AMPA-evoked depolarization in the absence and presence of different concentrations of (R)-3,4-DCPG.

-

Construct a concentration-response curve for the antagonist effect of (R)-3,4-DCPG.

-

Calculate the apparent dissociation constant (Kd) using the Schild equation for competitive antagonism.

Radioligand Binding Assay for AMPA Receptor Affinity (General Protocol)

While a specific radioligand binding study for (R)-3,4-DCPG is not available in the literature, the following protocol outlines a general method for determining the binding affinity of a competitive antagonist at AMPA receptors using a radiolabeled antagonist like [³H]-CNQX.

Objective: To determine the inhibitory constant (Ki) of (R)-3,4-DCPG for the AMPA receptor.

3.2.1. Membrane Preparation

-

Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

3.2.2. Binding Assay

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-CNQX (typically at or below its Kd), and a range of concentrations of the unlabeled test compound ((R)-3,4-DCPG).

-

To determine non-specific binding, include wells with a high concentration of a known AMPA receptor antagonist (e.g., unlabeled CNQX).

-

Incubate the plate at a controlled temperature (e.g., 4°C) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

3.2.3. Data Analysis

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Mechanism of Action and Downstream Signaling

(R)-3,4-DCPG acts as a competitive antagonist at the AMPA receptor. By binding to the glutamate binding site, it prevents the agonist-induced conformational change necessary for ion channel opening, thereby inhibiting the influx of Na⁺ and Ca²⁺ ions. This blockade of ionotropic function has downstream consequences on intracellular signaling cascades. For instance, inhibition of AMPA receptor activity has been shown to suppress the extracellular signal-regulated kinase (ERK) pathway.

References

- 1. Dicarboxyphenylglycines antagonize AMPA- but not kainate-induced depolarizations in neonatal rat motoneurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticonvulsant dicarboxyphenylglycines differentially modulate excitatory amino acid release in the rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticonvulsant activity of 3,4-dicarboxyphenylglycines in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Synaptic Plasticity with (R)- and (S)-3,4-Dicarboxyphenylglycine: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Synaptic plasticity, the activity-dependent modification of synaptic strength, is a fundamental mechanism underlying learning, memory, and various neuropathologies. Pharmacological tools are essential for dissecting the complex molecular machinery governing these processes. The compound 3,4-dicarboxyphenylglycine (DCPG) presents a compelling case study in stereoisomer-specific pharmacology. Its two enantiomers, (R)-3,4-DCPG and (S)-3,4-DCPG, possess distinct molecular targets within the glutamatergic system, making them valuable tools for investigating different facets of synaptic plasticity. This technical guide provides an in-depth overview of the application of (R)-3,4-DCPG as an ionotropic glutamate receptor antagonist and (S)-3,4-DCPG as a metabotropic glutamate receptor agonist in the study of synaptic plasticity. We present their pharmacological profiles, detailed experimental protocols for their use in electrophysiological studies of Long-Term Potentiation (LTP) and Long-Term Depression (LTD), and visual workflows and signaling diagrams to guide experimental design.

Introduction: The Stereospecificity of 3,4-DCPG

The glutamatergic system, the primary excitatory neurotransmitter system in the central nervous system, offers a rich landscape of pharmacological targets. These include ionotropic receptors (AMPA, NMDA, and kainate) that mediate fast synaptic transmission, and metabotropic glutamate receptors (mGluRs) that modulate synaptic activity through G-protein coupled signaling pathways.

The enantiomers of 3,4-DCPG provide a clear example of how stereochemistry dictates biological activity:

-

(R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG): This isomer functions as a competitive antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] AMPA receptors are critical for the expression of both LTP and LTD, as they mediate the bulk of fast excitatory postsynaptic currents. Therefore, (R)-3,4-DCPG is primarily used to block the expression of synaptic plasticity.

-

(S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG): In stark contrast, this isomer is a potent and highly selective agonist for the mGlu8a receptor, a member of the Group III mGluRs.[3][4] Group III mGluRs, including mGlu8, are typically located on presynaptic terminals and are coupled to Gi/Go proteins. Their activation generally leads to an inhibition of neurotransmitter release.[5] Consequently, (S)-3,4-DCPG is a tool for modulating synaptic plasticity by controlling presynaptic glutamate release.

This guide will delineate the use of each enantiomer, providing the quantitative data, protocols, and conceptual frameworks required for their effective application in synaptic plasticity research.

Quantitative Data Presentation

The distinct pharmacological profiles of the (R) and (S) enantiomers of 3,4-DCPG are summarized below.

Table 1: Pharmacological Profile of (R)-3,4-DCPG

| Parameter | Receptor Target | Value | Species/System | Reference |

| Apparent Kd | AMPA Receptor | 77 µM | Neonatal Rat Spinal Cord | |

| Activity | NMDA Receptor | Weak Antagonism | Neonatal Rat Spinal Cord | |

| Activity | Kainate Receptor | Little to no antagonism | Neonatal Rat Spinal Cord |

Table 2: Pharmacological Profile of (S)-3,4-DCPG

| Parameter | Receptor Target | Value | Species/System | Reference |

| EC50 | mGlu8a Receptor | 31 nM | Cloned human mGlu8a receptors in AV12-664 cells | |

| Selectivity | mGlu1-7 Receptors | >100-fold | Cloned human mGlu receptors | |

| Activity | NMDA & Kainate Receptors | Little to no activity | ||

| Activity | AMPA Receptor | Weak or no antagonism | Neonatal Rat Spinal Cord |

Signaling Pathways and Mechanisms of Action

The divergent mechanisms of action for the (R) and (S) enantiomers are foundational to their application in research.

(R)-3,4-DCPG: Antagonism of Postsynaptic AMPA Receptors

(R)-3,4-DCPG acts by competitively binding to the glutamate binding site on postsynaptic AMPA receptors. This prevents the channel from opening in response to presynaptically released glutamate, thereby inhibiting the excitatory postsynaptic current (EPSC) and blocking the expression of synaptic plasticity.

(S)-3,4-DCPG: Agonism of Presynaptic mGlu8 Receptors

(S)-3,4-DCPG binds to and activates presynaptic mGlu8 receptors. As a Gi/Go-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and downstream modulation of voltage-gated calcium channels and the neurotransmitter release machinery. The net effect is a reduction in the probability of glutamate release from the presynaptic terminal.

Experimental Protocols

The following are detailed, representative protocols for using each enantiomer to investigate synaptic plasticity, specifically LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices.

Protocol 1: Investigating the Role of AMPA Receptors in LTP Expression using (R)-3,4-DCPG

Objective: To determine if LTP expression is blocked by the AMPA receptor antagonist (R)-3,4-DCPG.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

-

Slice Preparation:

-

Anesthetize a juvenile rodent (e.g., P21-P30 Sprague-Dawley rat) and perfuse transcardially with ice-cold, oxygenated (95% O2/5% CO2) cutting solution (in mM: 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 dextrose).

-

Rapidly dissect the brain and prepare 300-400 µm thick horizontal hippocampal slices using a vibratome in the same ice-cold cutting solution.

-

Transfer slices to a recovery chamber with oxygenated artificial cerebrospinal fluid (aCSF) (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 MgSO4, 2 CaCl2, 10 dextrose) at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.

-

-

Recording Setup:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.

-

Visualize CA1 pyramidal neurons using DIC microscopy.

-

Establish a whole-cell voltage-clamp recording (holding potential -70 mV) from a CA1 pyramidal neuron using a patch pipette (3-5 MΩ) filled with an internal solution (e.g., in mM: 130 Cs-methanesulfonate, 8 NaCl, 4 Mg-ATP, 0.3 Na-GTP, 0.5 EGTA, 10 HEPES, 5 QX-314; pH 7.3).

-

Place a bipolar stimulating electrode in the Schaffer collateral pathway (stratum radiatum) to evoke EPSCs.

-

-

Experimental Procedure:

-

Baseline Recording: Record baseline EPSCs every 20 seconds (0.05 Hz) for 20 minutes to ensure a stable response. The stimulation intensity should be set to elicit 30-50% of the maximal response.

-

Drug Application: Bath-apply (R)-3,4-DCPG at a concentration sufficient to block AMPA receptors (e.g., 100-200 µM, based on its Kd of 77 µM) for 10-15 minutes prior to LTP induction. Confirm the block of the baseline EPSC.

-

LTP Induction: While continuing to apply (R)-3,4-DCPG, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) while holding the postsynaptic cell in current-clamp to allow for depolarization.

-

Post-Induction Recording: Switch back to voltage-clamp and continue recording EPSCs for 40-60 minutes.

-

Washout (Optional): If feasible, wash out the drug to observe any recovery of the synaptic response.

-

-

Data Analysis:

-

Measure the amplitude of the EPSCs.

-

Normalize the post-HFS EPSC amplitudes to the average baseline amplitude.

-

Expected Result: In the presence of (R)-3,4-DCPG, the HFS protocol should fail to induce a lasting potentiation of the EPSC, demonstrating that AMPA receptor function is necessary for the expression of LTP.

-

Protocol 2: Investigating the Modulation of LTP Induction by (S)-3,4-DCPG

Objective: To determine if the activation of presynaptic mGlu8 receptors with (S)-3,4-DCPG modulates the induction of LTP.

Methodology: Extracellular Field Potential Recording

-

Slice Preparation: Prepare hippocampal slices as described in Protocol 1.

-

Recording Setup:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of CA1 to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Experimental Procedure:

-

Baseline Recording: Record stable baseline fEPSPs for 20 minutes at 0.05 Hz. Set the stimulation intensity to elicit a fEPSP slope that is 40-50% of the maximum.

-

Drug Application: Bath-apply (S)-3,4-DCPG at a concentration effective at mGlu8 receptors (e.g., 1-10 µM) for 20 minutes prior to and during the LTP induction. Note: Higher concentrations of (S)-3,4-DCPG may have off-target effects.

-

LTP Induction: Apply an HFS protocol (e.g., one train of 100 Hz for 1 second).

-

Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes. The drug can either be washed out post-induction or maintained throughout the recording period, depending on the experimental question.

-

-

Data Analysis:

-

Measure the initial slope of the fEPSP.

-

Normalize the post-HFS fEPSP slopes to the average baseline slope.

-

Compare the magnitude of LTP in control slices versus slices treated with (S)-3,4-DCPG.

-

Expected Result: Application of (S)-3,4-DCPG is expected to reduce the magnitude of LTP. This is consistent with its presynaptic inhibitory effect, which would reduce the amount of glutamate released during the HFS induction protocol, leading to weaker postsynaptic depolarization and NMDAR activation.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a generalized workflow for using the DCPG enantiomers to dissect synaptic plasticity mechanisms.

References

- 1. Dicarboxyphenylglycines antagonize AMPA- but not kainate-induced depolarizations in neonatal rat motoneurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. (S)-3,4-DCPG, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. Effects of the mGluR8 agonist (S)-3,4-DCPG in the lateral amygdala on acquisition/expression of fear-potentiated startle, synaptic transmission, and plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (R)-3,4-Dicarboxyphenylglycine in Elucidating Excitatory Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG) and its stereoisomer, (S)-3,4-DCPG, are invaluable pharmacological tools for dissecting the complexities of excitatory neurotransmission. While the (S)-enantiomer is a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8), the (R)-enantiomer exhibits distinct activity as an antagonist of AMPA receptors. This technical guide provides an in-depth overview of the pharmacological properties of (R)-3,4-DCPG and its utility in studying the multifaceted nature of glutamate signaling. We present a comprehensive summary of its quantitative data, detailed experimental protocols for its application in key neuroscience techniques, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to (R)-3,4-DCPG and its Stereoisomer

Glutamate is the primary excitatory neurotransmitter in the central nervous system, acting on both ionotropic and metabotropic receptors to regulate a vast array of physiological processes. The dicarboxyphenylglycine (DCPG) family of compounds has emerged as a critical tool for differentiating the roles of specific glutamate receptor subtypes.

(S)-3,4-DCPG is a highly potent and selective agonist of the mGluR8 receptor, a member of the group III metabotropic glutamate receptors.[1][2][3] Group III mGluRs, including mGluR8, are typically located presynaptically and are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and modulation of voltage-gated calcium and potassium channels. This ultimately leads to a reduction in neurotransmitter release.

Conversely, (R)-3,4-DCPG is recognized as an antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a major class of ionotropic glutamate receptors responsible for fast excitatory synaptic transmission.[2] This stereospecificity makes the DCPG isomers powerful tools for isolating and studying the distinct contributions of presynaptic mGluR8-mediated modulation and postsynaptic AMPA receptor-mediated excitation.

Quantitative Data Presentation

The pharmacological profiles of (S)-3,4-DCPG and (R)-3,4-DCPG are summarized in the following tables, providing key quantitative metrics for their receptor interactions.

Table 1: Potency and Selectivity of (S)-3,4-DCPG at Metabotropic Glutamate Receptors

| Receptor Subtype | Agonist/Antagonist Activity | EC50/IC50 | Reference |

| mGluR8a | Potent Agonist | 31 ± 2 nM | [2] |

| mGluR1-7 | Weak Effects | > 3.5 µM |

EC50: Half-maximal effective concentration. Data derived from studies on cloned human mGlu receptors.

Table 2: Antagonist Activity of (R)-3,4-DCPG at Ionotropic Glutamate Receptors

| Receptor Subtype | Antagonist Activity | Apparent Kd | Reference |

| AMPA | Antagonist | 77 µM | |

| NMDA | Weak Antagonist | 472 µM | |

| Kainate | Little to no activity | > 3 mM |

Kd: Dissociation constant. Data obtained from electrophysiological recordings in neonatal rat motoneurones.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding of (R)-3,4-DCPG's application. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Signaling Pathway of (S)-3,4-DCPG at mGluR8

Activation of the presynaptic mGluR8 receptor by (S)-3,4-DCPG initiates a signaling cascade that modulates neurotransmitter release.

Antagonistic Action of (R)-3,4-DCPG at the Postsynaptic Terminal

(R)-3,4-DCPG acts at the postsynaptic density to block the action of glutamate at AMPA receptors, thereby inhibiting excitatory postsynaptic currents.

Experimental Workflow for c-Fos Immunohistochemistry

The expression of the immediate early gene c-Fos is often used as a marker for neuronal activation. This workflow outlines the key steps in a typical c-Fos experiment following systemic administration of (S)-3,4-DCPG.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing (R)- and (S)-3,4-DCPG, synthesized from established research practices.

Electrophysiological Recording in Brain Slices

This protocol describes how to assess the effects of (S)-3,4-DCPG on synaptic transmission in acute brain slices.

Objective: To measure the effect of (S)-3,4-DCPG on excitatory postsynaptic potentials (EPSPs) or currents (EPSCs).

Materials:

-

(S)-3,4-DCPG stock solution

-

Standard artificial cerebrospinal fluid (aCSF)

-

Vibratome or tissue chopper

-

Recording chamber and perfusion system

-

Glass microelectrodes

-

Electrophysiology rig (amplifier, digitizer, micromanipulators)

-

Stimulating electrode

Procedure:

-

Slice Preparation:

-

Anesthetize the animal (e.g., mouse or rat) and rapidly dissect the brain.

-

Prepare acute brain slices (e.g., 300-400 µm thick) in ice-cold, oxygenated aCSF using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Recording Setup:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.

-

Position a stimulating electrode in the region of interest to evoke synaptic responses.

-

Using a micromanipulator, approach a neuron with a glass recording microelectrode filled with an appropriate internal solution for whole-cell patch-clamp or sharp microelectrode recording.

-

-

Data Acquisition:

-

Establish a stable baseline recording of evoked EPSPs or EPSCs for at least 10-15 minutes.

-

Bath-apply (S)-3,4-DCPG at the desired concentration by switching the perfusion to an aCSF solution containing the compound.

-

Record the changes in the amplitude and/or frequency of the synaptic responses for the duration of the drug application.

-

Perform a washout by switching the perfusion back to the control aCSF to observe any recovery of the synaptic response.

-

-

Data Analysis:

-

Measure the amplitude of the evoked responses before, during, and after drug application.

-

Normalize the data to the baseline period to determine the percentage of inhibition or potentiation.

-

Perform statistical analysis to determine the significance of the observed effects.

-

c-Fos Immunohistochemistry for Neuronal Activation Mapping

This protocol details the procedure for identifying neuronal populations activated by the systemic administration of (S)-3,4-DCPG.

Objective: To map brain regions activated by (S)-3,4-DCPG by detecting c-Fos protein expression.

Materials:

-

(S)-3,4-DCPG

-

Saline solution

-

4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

-

Cryoprotectant solution (e.g., 30% sucrose in PBS)

-

Primary antibody against c-Fos

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) kit

-

3,3'-Diaminobenzidine (DAB)

-

Microscope slides and mounting medium

Procedure:

-

Animal Treatment and Tissue Preparation:

-

Administer (S)-3,4-DCPG or vehicle (saline) to the animals via intraperitoneal (i.p.) injection.

-

After a predetermined survival time (e.g., 2 hours) to allow for c-Fos protein expression, deeply anesthetize the animals.

-

Perform transcardial perfusion with saline followed by 4% PFA.

-

Dissect the brain and post-fix it in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by immersing it in a sucrose solution until it sinks.

-

-

Immunohistochemistry:

-

Cut frozen brain sections (e.g., 40-50 µm) on a cryostat.

-

Wash the sections in PBS.

-

Incubate the sections in a blocking solution (e.g., PBS with normal goat serum and Triton X-100) to reduce non-specific binding.

-

Incubate the sections with the primary anti-c-Fos antibody overnight at 4°C.

-

Wash the sections in PBS and then incubate with the biotinylated secondary antibody.

-

After another wash, incubate the sections with the ABC reagent.

-

Visualize the c-Fos positive cells by incubating the sections in a DAB solution.

-

-

Analysis:

-

Mount the stained sections on microscope slides, dehydrate, and coverslip.

-

Examine the sections under a light microscope and capture images of the brain regions of interest.

-

Quantify the number of c-Fos-positive nuclei in specific brain regions to determine the pattern of neuronal activation.

-

Conditioned Place Preference (CPP) Assay

This protocol outlines the use of (S)-3,4-DCPG in a CPP paradigm to assess its rewarding or aversive properties.

Objective: To determine if (S)-3,4-DCPG induces a preference or aversion for a specific environment.

Materials:

-

(S)-3,4-DCPG

-

Vehicle solution (e.g., saline)

-

Conditioned place preference apparatus (typically a two- or three-chamber box with distinct visual and tactile cues)

-

Video tracking software

Procedure:

-

Pre-conditioning (Baseline Preference):

-

On day 1, place each animal in the center of the apparatus and allow it to freely explore all chambers for a set period (e.g., 15 minutes).

-

Record the time spent in each chamber to establish any baseline preference.

-

-

Conditioning:

-

This phase typically lasts for several days (e.g., 4-8 days).

-

On conditioning days, animals receive an injection of (S)-3,4-DCPG and are immediately confined to one of the side chambers (the drug-paired chamber) for a set duration (e.g., 30 minutes).

-

On alternate days, the animals receive a vehicle injection and are confined to the opposite chamber (the vehicle-paired chamber). The order of drug and vehicle administration should be counterbalanced across animals.

-

-

Post-conditioning (Test):

-

On the test day, place the animals back into the apparatus in a drug-free state and allow them to freely explore all chambers, similar to the pre-conditioning phase.

-

Record the time spent in each chamber.

-

-

Data Analysis:

-

Calculate a preference score, typically as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the test session.

-

A positive score indicates a conditioned place preference (rewarding effect), while a negative score indicates a conditioned place aversion.

-

Statistical analysis is used to compare the preference scores between the drug-treated group and a control group.

-

Conclusion

(R)-3,4-DCPG and its enantiomer (S)-3,4-DCPG are indispensable tools for the detailed investigation of excitatory neurotransmission. The high selectivity of (S)-3,4-DCPG for the mGluR8 receptor allows for the specific interrogation of presynaptic inhibitory mechanisms, while the AMPA receptor antagonist properties of (R)-3,4-DCPG enable the study of postsynaptic excitatory processes. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize these compounds in their studies of glutamate signaling in health and disease. The continued application of these pharmacological agents will undoubtedly contribute to a deeper understanding of the intricate mechanisms governing brain function and the development of novel therapeutic strategies for neurological and psychiatric disorders.

References

(R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG): A Technical Guide to its Chemical Structure, Properties, and Function as an AMPA Receptor Antagonist

This technical guide provides a comprehensive overview of (R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG), a notable selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience, offering detailed insights into its chemical characteristics, pharmacological properties, and the experimental methodologies used for its characterization.

Chemical Structure and Physicochemical Properties

(R)-3,4-DCPG is the (R)-enantiomer of 3,4-dicarboxyphenylglycine. Its structure features a phenylglycine core with two carboxylic acid groups attached to the phenyl ring at positions 3 and 4. This specific stereochemistry is crucial for its selective antagonist activity at AMPA receptors, distinguishing it from its (S)-enantiomer, which is a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8)[1].

The racemic mixture, (RS)-3,4-DCPG, consequently exhibits mixed pharmacology, functioning as both an AMPA receptor antagonist and an mGluR8 agonist[1].

Table 1: Chemical and Physical Properties of (R)-3,4-DCPG

| Property | Value |

| IUPAC Name | (2R)-2-amino-2-(3,4-dicarboxyphenyl)acetic acid |

| Molecular Formula | C₁₀H₉NO₆ |

| Molecular Weight | 239.18 g/mol |

| CAS Number | 201730-10-1 |

| Canonical SMILES | C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O |

| Solubility | Soluble in water (up to 100 mM) |

| Storage | Desiccate at room temperature |

| Purity | ≥96% |

(Data sourced from commercial supplier information and chemical databases.)

Pharmacological Properties and Quantitative Data

(R)-3,4-DCPG functions as a competitive antagonist at ionotropic AMPA receptors. Its antagonist activity is selective for AMPA receptors with weak activity at N-methyl-D-aspartate (NMDA) receptors and little to no activity at kainate receptors[2][3]. This selectivity makes it a valuable tool for isolating and studying AMPA receptor-mediated effects in complex biological systems.

While comprehensive binding affinity data such as IC₅₀ or Kᵢ values from radioligand displacement assays are not widely reported in publicly available literature, functional and in-vivo studies have provided quantitative measures of its antagonist potency.

Table 2: Pharmacological Data for (R)-3,4-DCPG and Related Compounds

| Compound | Target(s) | Assay Type | Species/Preparation | Value (Unit) | Reference |

| (R)-3,4-DCPG | AMPA Receptor | Electrophysiology (Antagonism of AMPA-induced depolarization) | Neonatal Rat Spinal Cord | Apparent Kd = 77 (µM) | [2] |

| (R)-3,4-DCPG | NMDA Receptor | Electrophysiology (Antagonism) | Neonatal Rat Spinal Cord | Weak Antagonism | |

| (R)-3,4-DCPG | Kainate Receptor | Electrophysiology (Antagonism) | Neonatal Rat Spinal Cord | Apparent Kd > 3000 (µM) | |

| (R)-3,4-DCPG | Anticonvulsant | In-vivo (Sound-induced seizures) | DBA/2 Mice | ED₅₀ = 0.38 (nmol, i.c.v.) | |

| (RS)-3,4-DCPG | AMPA Receptor | Electrophysiology (Antagonism) | Neonatal Rat Spinal Cord | Apparent Kd = 137 (µM) | |

| (S)-3,4-DCPG | mGlu8a Receptor | Recombinant Cell Assay (Agonism) | Cloned Human mGluR8a | EC₅₀ = 31 (nM) |

Signaling Pathways

(R)-3,4-DCPG exerts its effects by blocking the canonical ionotropic signaling pathway of AMPA receptors. By competitively binding to the glutamate binding site, it prevents the conformational change required for channel opening, thereby inhibiting the influx of Na⁺ and Ca²⁺ ions and subsequent neuronal depolarization.

Caption: Canonical AMPA receptor signaling pathway and its inhibition by (R)-3,4-DCPG.

Experimental Protocols

The following sections detail representative methodologies for the synthesis and pharmacological characterization of (R)-3,4-DCPG. These protocols are derived from established procedures for similar compounds and receptor systems.

Synthesis and Chiral Separation (Representative Protocol)

The synthesis of dicarboxyphenylglycines can be complex. A common strategy involves the synthesis of the racemic mixture followed by chiral separation.

Workflow for Synthesis and Separation:

Caption: General workflow for the synthesis and chiral resolution of DCPG enantiomers.

Protocol:

-

Synthesis of Racemic (RS)-3,4-DCPG: Synthesize the racemic compound using a suitable method for non-natural amino acid synthesis, such as the Petasis borono-Mannich reaction or a modified Strecker synthesis, starting from an appropriately substituted benzaldehyde derivative.

-

Purification of Racemate: Purify the resulting racemic mixture using standard techniques like recrystallization or column chromatography to achieve high chemical purity.

-

Chiral Separation:

-

Prepare a chiral stationary phase High-Performance Liquid Chromatography (HPLC) column (e.g., Chirobiotic T).

-

Dissolve the purified (RS)-3,4-DCPG in a suitable mobile phase.

-

Inject the solution onto the HPLC system.

-

Elute the enantiomers using an optimized mobile phase, collecting the fractions corresponding to the two separated peaks.

-

-

Enantiomer Identification and Purity Analysis:

-

Collect the separated fractions for the (R) and (S) enantiomers.

-

Confirm the identity and purity of each enantiomer using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

-

Determine the enantiomeric excess (ee) of each fraction by re-injecting a small sample onto the chiral HPLC column. An ee of >99% is desirable for pharmacological studies.

-

Confirm the absolute stereochemistry using techniques such as X-ray crystallography or by comparing with known standards.

-

In Vitro Characterization: Whole-Cell Patch-Clamp Electrophysiology

This protocol details how to measure the antagonist effect of (R)-3,4-DCPG on AMPA receptor-mediated currents in cultured neurons.

Workflow for Electrophysiological Recording:

Caption: Workflow for characterizing (R)-3,4-DCPG using whole-cell patch-clamp.

Protocol:

-

Cell Preparation: Culture primary hippocampal or cortical neurons on glass coverslips. Use neurons between 14-21 days in vitro for mature receptor expression.

-

Solutions:

-

External Solution (aCSF, in mM): 140 NaCl, 2.5 KCl, 2.5 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, 0.001 TTX (tetrodotoxin), 0.05 picrotoxin. Adjust pH to 7.4.

-

Internal Solution (in mM): 135 CsF, 33 CsOH, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES. Adjust pH to 7.35 with CsOH.

-

-

Recording Procedure:

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

-

Establish a whole-cell voltage-clamp configuration on a selected neuron. Hold the membrane potential at -70 mV to isolate AMPA receptor-mediated currents and minimize NMDA receptor activation.

-

Obtain a stable baseline recording.

-

Apply a known concentration of AMPA (e.g., 10 µM) via a fast perfusion system for a short duration (e.g., 200 ms) to elicit an inward current. Record this as the control response.

-

Wash out the AMPA and allow the cell to recover.

-

Bath-apply a specific concentration of (R)-3,4-DCPG for 2-3 minutes.

-

Re-apply the same concentration of AMPA in the continued presence of (R)-3,4-DCPG and record the inhibited current.

-

Repeat steps 5-8 for a range of (R)-3,4-DCPG concentrations to generate a dose-response curve.

-

-

Data Analysis:

-

Measure the peak amplitude of the AMPA-evoked current in the absence (I_control) and presence (I_antagonist) of (R)-3,4-DCPG.

-

Calculate the percentage of inhibition for each concentration: % Inhibition = (1 - (I_antagonist / I_control)) * 100.

-

Plot the % Inhibition against the log concentration of (R)-3,4-DCPG and fit the data to a Schild equation to determine the apparent dissociation constant (Kd) or to a sigmoidal dose-response curve to calculate the IC₅₀.

-

In Vitro Characterization: Radioligand Binding Assay

This protocol provides a representative method for determining the binding affinity of (R)-3,4-DCPG to AMPA receptors using competitive displacement of a radiolabeled ligand.

Protocol:

-

Membrane Preparation:

-

Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C.

-

Resuspend the resulting pellet (crude membrane fraction) in fresh buffer and repeat the centrifugation step.

-

Finally, resuspend the pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (50 mM Tris-HCl, 100 mM KSCN, pH 7.4).

-

50 µL of [³H]-AMPA (a final concentration of ~5 nM).

-

50 µL of competing ligand: either buffer (for total binding), a high concentration of non-labeled L-glutamate (1 mM, for non-specific binding), or varying concentrations of (R)-3,4-DCPG.

-

100 µL of the prepared membrane suspension (approx. 100-200 µg of protein).

-

-

Incubate the plate on ice for 1 hour.

-

-

Separation and Scintillation Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific [³H]-AMPA binding against the log concentration of (R)-3,4-DCPG.

-

Fit the resulting competition curve using non-linear regression to determine the IC₅₀ value.

-

Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of [³H]-AMPA used and K_d is its dissociation constant for the AMPA receptor.

-

Conclusion

(R)-3,4-DCPG is a valuable pharmacological tool for the specific antagonism of AMPA receptors. Its distinct activity profile compared to its (S)-enantiomer underscores the critical role of stereochemistry in ligand-receptor interactions. The data and protocols presented in this guide offer a foundational resource for researchers aiming to utilize (R)-3,4-DCPG in their investigations into glutamatergic neurotransmission, synaptic plasticity, and the pathophysiology of neurological disorders. Further research to more precisely define its binding affinities and explore its therapeutic potential is warranted.

References

An In-depth Technical Guide to the Enantiomers of 3,4-Dicarboxyphenylglycine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, separation, and distinct pharmacological properties of the (R)- and (S)-enantiomers of 3,4-Dicarboxyphenylglycine (3,4-DCPG). This information is critical for the design and execution of research in neuroscience and pharmacology, particularly for studies involving glutamatergic neurotransmission.

Introduction to 3,4-Dicarboxyphenylglycine Enantiomers

3,4-Dicarboxyphenylglycine (3,4-DCPG) is a rigid analog of the excitatory amino acid glutamate. Its chirality results in two enantiomers with remarkably distinct pharmacological profiles. The stereoisomers of 3,4-DCPG serve as valuable pharmacological tools to probe the functions of different glutamate receptors.

-

(S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG): A potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8).[1] It exhibits over 100-fold selectivity for mGluR8 compared to other mGlu receptors.

-

(R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG): An antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with weaker activity at N-methyl-D-aspartate (NMDA) receptors.[2]

The racemic mixture, (RS)-3,4-DCPG, displays a combined pharmacological effect, demonstrating potent anticonvulsant activity that is greater than either enantiomer alone, suggesting a synergistic interaction between mGluR8 agonism and AMPA receptor antagonism.[3]

Synthesis and Chiral Separation

While specific, detailed synthetic routes for the individual enantiomers of 3,4-Dicarboxyphenylglycine are not extensively published in readily available literature, a general approach can be inferred from the synthesis of other chiral phenylglycine derivatives. This typically involves a multi-step synthesis to create the racemic mixture, followed by chiral resolution.

General Synthetic Approach (Hypothetical)

A plausible synthetic route could start from 3,4-dimethylbenzaldehyde, which would be converted to the corresponding hydantoin. Subsequent oxidation of the methyl groups to carboxylic acids would yield the racemic 3,4-dicarboxyphenylglycine.

Chiral Resolution

The separation of the (R)- and (S)-enantiomers is crucial for their distinct pharmacological characterization. Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method for this purpose.

Experimental Protocol: Chiral HPLC Separation (General Method)

This protocol provides a starting point for the development of a specific chiral separation method for 3,4-DCPG enantiomers. Optimization of the chiral stationary phase, mobile phase composition, and other chromatographic parameters will be necessary.

-

Instrumentation: An HPLC system equipped with a UV detector and a chiral column.

-

Chiral Stationary Phases (CSPs) to Screen:

-

Polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC, ID, or Chiralcel® OD, OJ).

-

Cyclodextrin-based CSPs.

-

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol, ethanol, or methanol). The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be necessary to improve peak shape and resolution.

-

Detection: UV detection at a wavelength where 3,4-DCPG has significant absorbance (e.g., ~254 nm).

-

Procedure:

-

Dissolve a small amount of racemic 3,4-DCPG in the mobile phase.

-

Inject the sample onto the chiral column.

-

Elute with the mobile phase at a constant flow rate.

-

Monitor the elution profile using the UV detector.

-

Collect the separated enantiomers in fractions.

-

The identity and enantiomeric purity of the separated fractions should be confirmed by appropriate analytical techniques (e.g., polarimetry, analytical chiral HPLC).

-

Pharmacological Properties and Quantitative Data

The distinct pharmacology of the 3,4-DCPG enantiomers makes them valuable tools for dissecting the roles of mGluR8 and AMPA receptors in various physiological and pathological processes.

Quantitative Data Summary

| Compound | Target Receptor | Activity | Potency (EC50/ED50) | Reference |

| (S)-3,4-DCPG | mGluR8a | Agonist | EC50 = 31 nM | |

| (R)-3,4-DCPG | AMPA | Antagonist | - | |

| (RS)-3,4-DCPG | mGluR8 / AMPA | Agonist / Antagonist | ED50 = 0.004 nmol (i.c.v.) | |

| (S)-3,4-DCPG | - | Anticonvulsant | ED50 = 0.11 nmol (i.c.v.) | |

| (R)-3,4-DCPG | - | Anticonvulsant | ED50 = 0.38 nmol (i.c.v.) |

Experimental Protocols for Pharmacological Characterization

mGluR8 Receptor Binding Assay ((S)-3,4-DCPG)

This protocol describes a competitive radioligand binding assay to determine the affinity of (S)-3,4-DCPG for the mGluR8 receptor.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing human mGluR8.

-

Radioligand: [3H]-L-AP4 or another suitable mGluR8 radioligand.

-

Non-labeled (S)-3,4-DCPG.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 2 mM MgCl2.

-

Scintillation cocktail.

-

-

Procedure:

-

In a 96-well plate, add increasing concentrations of unlabeled (S)-3,4-DCPG.

-

Add a fixed concentration of the radioligand to all wells.

-

Add the cell membrane preparation to all wells.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.

-

Dry the filter plate and add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Determine the IC50 value of (S)-3,4-DCPG by non-linear regression analysis of the competition curve.

-

AMPA Receptor Functional Assay ((R)-3,4-DCPG)

This protocol outlines an electrophysiological approach to assess the antagonist activity of (R)-3,4-DCPG at AMPA receptors.

-

Preparation: Acute brain slices (e.g., hippocampus or spinal cord) from rodents.

-

Recording: Whole-cell patch-clamp recordings from neurons.

-

Procedure:

-

Obtain a stable whole-cell recording from a neuron.

-

Perfuse the slice with artificial cerebrospinal fluid (aCSF).

-

Apply a specific AMPA receptor agonist (e.g., AMPA or kainate) to elicit an inward current.

-

After establishing a stable baseline response to the agonist, co-apply (R)-3,4-DCPG with the agonist.

-

Measure the reduction in the agonist-induced current in the presence of (R)-3,4-DCPG.

-

Construct a concentration-response curve to determine the IC50 of (R)-3,4-DCPG.

-

Functional Assay for mGluR8 Activation ((S)-3,4-DCPG)

This protocol describes a method to measure the functional activation of mGluR8 by (S)-3,4-DCPG through the inhibition of adenylyl cyclase.

-

Cell Line: A cell line co-expressing mGluR8 and a reporter system for cyclic AMP (cAMP) levels (e.g., a CRE-luciferase reporter).

-

Procedure:

-

Plate the cells in a 96-well plate.

-

Stimulate adenylyl cyclase with forskolin.

-

Treat the cells with increasing concentrations of (S)-3,4-DCPG.

-

Incubate for a specified time.

-

Lyse the cells and measure the cAMP levels using a commercially available kit (e.g., ELISA or HTRF).

-

The agonistic effect of (S)-3,4-DCPG will be observed as a decrease in forskolin-stimulated cAMP levels.

-

Calculate the EC50 value from the concentration-response curve.

-

Visualizations

Signaling Pathways

Caption: Signaling pathways of (S)- and (R)-3,4-DCPG.

Experimental Workflow

References

- 1. (S)-3,4-DCPG, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. Anticonvulsant activity of 3,4-dicarboxyphenylglycines in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG) in Slice Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG) is a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8), a member of the Group III mGlu receptors.[1][2] These receptors are predominantly located on presynaptic terminals, where they act as autoreceptors to inhibit neurotransmitter release.[2] In the central nervous system, mGluR8 activation has been shown to modulate synaptic transmission and plasticity, making it a target of interest for various neurological and psychiatric disorders. The (R)-enantiomer, (R)-3,4-DCPG, in contrast, acts as an antagonist for AMPA receptors.[1] This document provides a detailed experimental protocol for the application of (S)-3,4-DCPG in acute brain slice electrophysiology to study its effects on synaptic transmission.

Data Presentation

Quantitative Data for (S)-3,4-DCPG

| Parameter | Value | Species/Preparation | Reference |

| EC50 (mGluR8a) | 31 ± 2 nM | Cloned human mGluR8a expressed in AV12-664 cells | [1] |

| EC50 (high-affinity component) | 1.3 ± 0.2 µM | Neonatal rat spinal cord preparation (dorsal root-evoked ventral root potential) | |

| EC50 (low-affinity component) | 391 ± 81 µM | Neonatal rat spinal cord preparation (dorsal root-evoked ventral root potential) | |

| Effect on Excitatory Postsynaptic Currents (EPSCs) | ~5.4% depression | 1 µM in dorsal bed nucleus of the stria terminalis (dBNST) slices | |

| Effect on Excitatory Postsynaptic Currents (EPSCs) | ~8.9% depression | 3 µM in dBNST slices | |

| Effect on Excitatory Postsynaptic Currents (EPSCs) | ~19.9% depression | 10 µM in dBNST slices | |

| Effect on Excitatory Postsynaptic Currents (EPSCs) | ~16.6% depression | 30 µM in dBNST slices |

Experimental Protocols

Preparation of Acute Brain Slices

This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings. The use of an N-methyl-D-glucamine (NMDG)-based protective recovery method is recommended to enhance neuronal viability.

Solutions:

-

NMDG-HEPES aCSF (Slicing and Perfusion Solution): 93 mM NMDG, 2.5 mM KCl, 1.2 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM Glucose, 5 mM Sodium Ascorbate, 2 mM Thiourea, 3 mM Sodium Pyruvate, 10 mM MgSO4, 0.5 mM CaCl2. Adjust pH to 7.3-7.4 with HCl. Saturate with 95% O2 / 5% CO2 (carbogen).

-

HEPES aCSF (Holding Solution): 92 mM NaCl, 2.5 mM KCl, 1.2 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM Glucose, 5 mM Sodium Ascorbate, 2 mM Thiourea, 3 mM Sodium Pyruvate, 2 mM MgSO4, 2 mM CaCl2. Adjust pH to 7.3-7.4. Saturate with carbogen.

-

Recording aCSF: 124 mM NaCl, 2.5 mM KCl, 1.2 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM Glucose, 2 mM MgSO4, 2 mM CaCl2. Saturate with carbogen.

-

Intracellular Solution (for whole-cell patch-clamp): 130 mM K-Gluconate, 4 mM KCl, 10 mM HEPES, 0.3 mM EGTA, 10 mM Phosphocreatine-Na2, 4 mM MgATP, 0.3 mM Na2-GTP. Adjust pH to 7.3 with KOH and osmolality to 285-290 mOsm/kg.

Procedure:

-

Anesthetize the animal (e.g., mouse or rat) according to approved institutional guidelines.

-

Perform transcardial perfusion with ice-cold, carbogenated NMDG-HEPES aCSF.

-

Rapidly dissect the brain and place it in the ice-cold, carbogenated NMDG-HEPES aCSF.

-

Mount the brain on a vibratome stage and cut slices (e.g., 300-400 µm thick) in the ice-cold, carbogenated NMDG-HEPES aCSF.

-

Transfer the slices to a recovery chamber containing NMDG-HEPES aCSF at 32-34°C for 10-12 minutes.

-

Transfer the slices to a holding chamber containing carbogenated HEPES aCSF at room temperature for at least 1 hour before recording.

Electrophysiological Recording and Application of (S)-3,4-DCPG

This protocol outlines the procedure for whole-cell patch-clamp recordings to measure the effect of (S)-3,4-DCPG on synaptic transmission.

Procedure:

-

Transfer a brain slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated recording aCSF at a rate of 2-3 mL/min at room temperature or a more physiological temperature (e.g., 30-32°C).

-

Visualize neurons using differential interference contrast (DIC) optics.

-

Obtain a whole-cell patch-clamp recording from a neuron of interest.

-

Establish a stable baseline recording of synaptic activity (e.g., by evoking excitatory postsynaptic currents (EPSCs) with a stimulating electrode placed in a relevant afferent pathway).

-